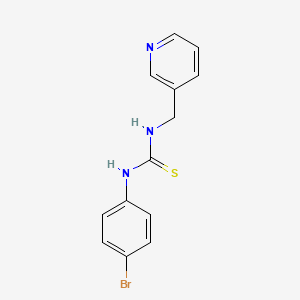
1-(phenylacetyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(phenylacetyl)-4-piperidinecarboxamide, commonly known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in the 1980s and has since gained popularity for its cognitive-enhancing effects. Phenylpiracetam is a modified version of Piracetam, which is another nootropic drug that is widely used for cognitive enhancement.
Mecanismo De Acción
The exact mechanism of action of Phenylpiracetam is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain, particularly acetylcholine. It may also enhance the activity of AMPA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in mood regulation and cognitive function. Phenylpiracetam has also been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenylpiracetam has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been extensively studied, so its effects are well-documented. However, Phenylpiracetam is a controlled substance in some countries, so obtaining it for lab experiments may be difficult.
Direcciones Futuras
There are several future directions for research on Phenylpiracetam. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its potential use in enhancing athletic performance, as it has been shown to increase physical endurance. Additionally, further research is needed to fully understand the mechanism of action of Phenylpiracetam and its long-term effects on cognitive function.
Métodos De Síntesis
Phenylpiracetam is synthesized by modifying Piracetam with the addition of a phenyl group. The synthesis process involves the reaction of 2-oxo-1-pyrrolidine acetamide with chloroacetyl chloride, followed by the addition of phenylmagnesium bromide. The resulting product is then purified through recrystallization to obtain pure Phenylpiracetam.
Aplicaciones Científicas De Investigación
Phenylpiracetam has been extensively studied for its cognitive-enhancing effects. Several studies have shown that Phenylpiracetam can improve memory, learning, and cognitive function. It has also been shown to increase attention span and concentration, making it useful for individuals who need to focus for extended periods.
Propiedades
IUPAC Name |
1-(2-phenylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c15-14(18)12-6-8-16(9-7-12)13(17)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGOZRNCWZLOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(cyclopentylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5703421.png)
![N-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5703425.png)
![1-methyl-4-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride](/img/structure/B5703426.png)


![N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide](/img/structure/B5703449.png)
![N-[3,5-bis(trifluoromethyl)phenyl]butanamide](/img/structure/B5703450.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5703454.png)
![N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5703465.png)



![4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5703506.png)
